4-Thiopseudouridine
Description
Biological Context of RNA Modifications and Nucleoside Diversity
Ribonucleic acid (RNA) molecules are fundamental to numerous biological processes, including the storage and transfer of genetic information, catalysis of biochemical reactions, and regulation of gene expression. nih.govfrontiersin.org Beyond the four canonical nucleosides—adenosine, guanosine, cytidine (B196190), and uridine (B1682114)—RNA molecules exhibit a remarkable chemical diversity through post-transcriptional modifications. nih.govroyalsocietypublishing.org These modifications are enzymatic, site-specific alterations to the RNA sequence that occur after transcription. nih.gov To date, over 170 distinct RNA modifications have been identified across all domains of life, highlighting their evolutionary significance. researchgate.net
This extensive repertoire of chemical modifications greatly expands the functional capacity of RNA. nih.gov Modifications can influence RNA structure, stability, localization, and interactions with other molecules, such as proteins and other nucleic acids. nih.govresearchgate.net They play critical roles in fine-tuning biological processes, particularly in translation, where transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs) are heavily modified to ensure accuracy and efficiency. nih.govroyalsocietypublishing.org The diversity of these modifications ranges from simple additions like methylation to complex rearrangements like the isomerization of uridine to pseudouridine (B1679824). nih.govresearchgate.net This "epitranscriptome" adds a dynamic layer of regulation to the flow of genetic information. frontiersin.orgroyalsocietypublishing.org
Significance of Sulfur-Containing Nucleosides in Cellular Biology
Among the vast array of RNA modifications, those containing sulfur atoms, known as thiolated nucleosides, represent a crucial class with significant biological functions. frontiersin.orgnih.gov Sulfur is an essential element for all living organisms, and its incorporation into RNA molecules underscores its importance in cellular biochemistry. frontiersin.orgresearchgate.net Thiolated nucleosides, such as 2-thiouridine (B16713) (s²U), 4-thiouridine (B1664626) (s⁴U), and 2-thiocytidine (B84405) (s²C), are found in various types of RNA, most notably in tRNA. frontiersin.orgtandfonline.com
Occurrence and Distribution of 4-Thiopseudouridine in Ribonucleic Acids
This compound (s⁴Ψ) is a modified nucleoside derived from pseudouridine, where the oxygen atom at the 4-position of the uracil (B121893) base is replaced by a sulfur atom. smolecule.com It is a specific type of thiolated nucleoside that contributes to the structural and functional diversity of RNA.
This compound and its related form, 4-thiouridine (s⁴U), are predominantly found in the transfer RNAs of bacteria and archaea. nih.govnih.govmdpi.com In these organisms, s⁴U is a conserved modification typically located at position 8 of the tRNA molecule. nih.govnih.gov This modification is known to play a protective role, helping cells to withstand near-UV radiation. nih.govnih.gov For example, in Escherichia coli, s⁴U acts as a photosensor that can absorb near-UV light. nih.gov The presence of s⁴U has also been confirmed in the tRNAs of various archaea, including several methanogenic species. nih.gov
While s⁴U is more commonly documented, the hypermodified version, 1-methyl-4-thiopseudouridine (m¹s⁴Ψ), has been identified in the tRNA of the hyperthermophilic archaeon Ignicoccus hospitalis. tandfonline.com In this organism, m¹s⁴Ψ is located at position 54 in the T-loop of the tRNA, where it is thought to contribute to the stability of the tRNA's tertiary structure in high-temperature environments. tandfonline.com
This compound belongs to a family of thiolated uridines, but it has distinct characteristics compared to other members like 4-thiouridine (s⁴U) and 2-thiouridine (s²U). The primary distinction lies in the position of the sulfur atom on the uridine base and the nature of the base itself (uridine vs. pseudouridine).
4-Thiouridine (s⁴U) : In s⁴U, the sulfur atom replaces the oxygen at the C4 position of a standard uridine. It is well-known for its photoreactive properties and its role as a crosslinking agent in studies of RNA-protein interactions. genelink.com It is found at position 8 in many bacterial and archaeal tRNAs. tandfonline.comnih.gov
2-Thiouridine (s²U) : In s²U, the sulfur substitution occurs at the C2 position of the uridine base. This modification is often found at the wobble position (position 34) of the tRNA anticodon. nih.gov Unlike s⁴U, s²U significantly enhances the stability of RNA duplexes, particularly A-U base pairs, by promoting a specific sugar conformation. nih.gov This property is crucial for accurate codon recognition. nih.govnih.gov
This compound (s⁴Ψ) : This nucleoside is a derivative of pseudouridine (Ψ), which is an isomer of uridine where the ribose is attached to the C5 position of the uracil base instead of the N1 position. The "4-thio" designation indicates the sulfur substitution at the C4 position of this pseudouridine base. smolecule.com Its presence, particularly as m¹s⁴Ψ in archaea, suggests a specialized role in stabilizing tRNA structure under extreme conditions. tandfonline.com
The chemical and structural differences between these thiolated uridines lead to distinct biological functions, from enhancing translational fidelity to providing photoprotection and thermal stability.
Data Tables
Table 1: Comparison of Common Thiolated Uridines
| Feature | This compound (s⁴Ψ) | 4-Thiouridine (s⁴U) | 2-Thiouridine (s²U) |
| Base Structure | Pseudouridine (C5-glycosidic bond) | Uridine (N1-glycosidic bond) | Uridine (N1-glycosidic bond) |
| Sulfur Position | C4 of the base | C4 of the base | C2 of the base |
| Common Location in tRNA | Position 54 (as m¹s⁴Ψ) in some archaea tandfonline.com | Position 8 in bacteria and archaea tandfonline.comnih.gov | Position 34 (wobble) in various organisms nih.gov |
| Primary Known Function | Contributes to tRNA tertiary structure stability under extreme conditions tandfonline.com | Acts as a near-UV photosensor and protects cells from UV damage nih.govnih.gov | Enhances codon recognition accuracy and stabilizes A-U base pairing frontiersin.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55101-24-1 |
|---|---|
Molecular Formula |
C9H12N2O5S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(15)11-8(3)17/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1 |
InChI Key |
BNAWMJKJLNJZFU-GBNDHIKLSA-N |
Isomeric SMILES |
C1=C(C(=S)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=C(C(=S)NC(=O)N1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of 4 Thiopseudouridine
Enzymatic Synthesis of 4-Thiopseudouridine
The conversion of uridine (B1682114) to this compound within a tRNA molecule is a sophisticated biochemical transformation that relies on a specific set of enzymes. These enzymes work in concert to activate the uridine substrate, mobilize sulfur from a donor molecule, and catalyze the thiolation reaction.
Identification and Characterization of Key Sulfurtransferase Enzymes
The biosynthesis of 4-thiouridine (B1664626) (s⁴U), a related thiolated nucleoside, is a well-studied process that provides a framework for understanding this compound synthesis. Two central enzymes in this pathway are ThiI and a cysteine desulfurase, such as IscS. nih.govmdpi.commdpi.com
ThiI is a crucial enzyme in the synthesis of 4-thiouridine at position 8 of bacterial and archaeal tRNAs. mdpi.comwindows.net It is a multi-domain protein that performs several key functions in the thiolation process. nih.govnih.gov In many organisms, ThiI is an iron-sulfur cluster-independent enzyme. mdpi.comwindows.net
The ThiI enzyme is responsible for activating the C4 atom of the uridine base by adenylation, a process that consumes ATP. mdpi.comwindows.netnih.gov This activation step is critical for the subsequent nucleophilic attack by the sulfur donor. mdpi.comnih.gov In Escherichia coli, ThiI possesses a C-terminal rhodanese-like domain (RLD) that is directly involved in sulfur transfer. nih.govnih.gov This domain contains a conserved cysteine residue (Cys456 in E. coli) that accepts the sulfur from the sulfur donor to form a persulfide intermediate. nih.govnih.gov Another cysteine residue (Cys344 in E. coli), located in the PP-loop domain, assists in the subsequent transfer of sulfur to the tRNA. mdpi.comwindows.netnih.gov
Interestingly, the functional domains of ThiI can vary across different organisms. For instance, ThiI in methanogenic archaea lacks the RLD and instead utilizes a conserved CXXC motif within its PP-loop pyrophosphatase domain to facilitate sulfur transfer. nih.gov This highlights the diverse strategies that have evolved for the same biochemical outcome. nih.gov
| Enzyme | Organism/System | Key Function(s) | Relevant Domain(s) | Catalytic Residue(s) |
|---|---|---|---|---|
| ThiI | E. coli | Uridine adenylation, Sulfur transfer | PP-loop domain, Rhodanese-like domain (RLD) | Cys344, Cys456 |
| IscS | E. coli | Cysteine desulfuration (Sulfur donor) | Pyridoxal-5'-phosphate (PLP)-dependent domain | Active site cysteine |
| ThiI (MMP1354) | Methanococcus maripaludis | Uridine adenylation, Sulfur transfer | PP-loop pyrophosphatase domain | Cys265, Cys268 (CXXC motif) |
The ultimate source of the sulfur atom in this compound is the amino acid L-cysteine. mdpi.comfrontiersin.org Cysteine desulfurases are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the removal of sulfur from cysteine. mdpi.comfrontiersin.org In E. coli, the cysteine desulfurase IscS is a key player in this process. nih.govnih.govnih.gov
IscS abstracts the sulfur atom from L-cysteine and forms a persulfide intermediate on a conserved cysteine residue within its own active site. mdpi.comfrontiersin.org This enzyme-bound persulfide is the activated form of sulfur that is then transferred to other proteins in various biosynthetic pathways, including the formation of thiolated nucleosides. mdpi.comfrontiersin.org Specifically for 4-thiouridine synthesis, the persulfide sulfur from IscS is transferred to the ThiI enzyme. mdpi.comwindows.netnih.gov While IscS is a primary sulfur donor in E. coli, other organisms may utilize different cysteine desulfurases. nih.gov
Role of ThiI in Thiolation
Mechanistic Insights into Sulfur Transfer and Activation
The transfer of sulfur from L-cysteine to the uridine base in tRNA is a multi-step process involving specific chemical intermediates. mdpi.comnih.govnih.gov
A critical step in the enzymatic synthesis of this compound is the activation of the uridine base. nih.gov The enzyme ThiI utilizes ATP to adenylate the C4 position of uridine within the tRNA molecule. mdpi.comwindows.netnih.gov This reaction forms a highly reactive adenylated intermediate and releases pyrophosphate (PPi). mdpi.com This activation is analogous to mechanisms seen in other tRNA modification enzymes, such as MnmA, which is involved in 2-thiouridine (B16713) synthesis. nih.gov The formation of this intermediate renders the C4 carbon susceptible to nucleophilic attack by the incoming sulfur species. mdpi.comnih.gov
Following the mobilization of sulfur from cysteine by IscS to form a persulfide, this sulfur is transferred to ThiI. nih.govnih.gov In E. coli ThiI, the persulfide is formed on the Cys456 residue located in the rhodanese-like domain. nih.gov This ThiI-persulfide then serves as the direct sulfur donor for the thiolation of the adenylated uridine. nih.gov
Adenylated Intermediate Formation
Enzymatic De-modification and Regulation of this compound Levels
While the biosynthetic pathways of this compound and its derivatives are beginning to be unraveled, the mechanisms governing its removal and the dynamic regulation of its cellular levels are less understood. Direct evidence for enzymes that de-modify this compound is currently lacking. However, insights can be drawn from the study of the structurally similar and more abundant thionucleoside, 4-thiouridine (s⁴U).
Role of Desulfidases (e.g., RudS) in Sulfur Removal
Recent research has identified a family of bacterial tRNA de-modifying enzymes, named RudS (tRNA 4-thiouridine desulfidases), that specifically target the 4-thiouridine modification in tRNA. tandfonline.comnih.govvu.ltbiorxiv.orgnih.gov These enzymes act as "erasers," removing the sulfur atom from s⁴U to convert it back to uridine. tandfonline.comnih.gov
RudS is a fascinating fusion protein, typically composed of two key domains:
A TudS desulfidase domain : This is the catalytic core of the enzyme, responsible for the actual removal of the sulfur atom. tandfonline.comnih.govbiorxiv.org The mechanism involves a [4Fe-4S] iron-sulfur cluster within the active site, which is essential for catalysis. nih.govbiorxiv.org
A Domain of Unknown Function 1722 (DUF1722) : This domain is responsible for binding to the tRNA substrate, specifically facilitating interaction with the anticodon region. tandfonline.comnih.govbiorxiv.org
The heterologous overexpression of RudS genes in Escherichia coli has been shown to significantly decrease the cellular content of s⁴U in tRNA. tandfonline.comnih.govbiorxiv.org While RudS has been characterized for its action on 4-thiouridine, it remains to be experimentally determined whether it or a similar desulfidase can act on this compound. The structural differences between uridine and pseudouridine (B1679824) may influence substrate specificity.
Cellular Regulatory Mechanisms Influencing Modification Dynamics
The dynamic regulation of tRNA modifications is crucial for cellular adaptation to environmental stresses. The levels of 4-thiouridine, and likely this compound, are not static but are modulated in response to changing cellular conditions.
The s⁴U modification in tRNA is known to act as a near-UV radiation sensor. tandfonline.comnih.gov Exposure to UVA light can cause cross-linking of s⁴U-containing tRNAs, which impairs translation. tandfonline.com The RudS desulfidase system plays a regulatory role in this stress response. By reducing the amount of the photosensitive s⁴U modification, RudS can diminish the growth delay induced by UVA irradiation. tandfonline.comnih.govnih.gov This suggests a protective mechanism where the cell can modulate the levels of this modification to mitigate its potentially harmful effects under specific stress conditions.
In hyperthermophilic organisms like Ignicoccus hospitalis, tRNA modifications such as 1-methyl-4-thiopseudouridine (m¹s⁴Ψ) are critical for maintaining the structural integrity and stability of tRNA at high temperatures. nih.govmdpi.comresearchgate.net The regulation of these modifications is likely tied to temperature adaptation. While specific regulatory mechanisms for m¹s⁴Ψ are yet to be elucidated, it is plausible that the expression and activity of the biosynthetic and any potential de-modifying enzymes are controlled in response to thermal stress to ensure optimal tRNA function. The reversible nature of some tRNA modifications, such as phosphorylation, has been observed in thermophiles, hinting at complex regulatory networks that control the epitranscriptome.
The table below summarizes the key enzymes involved in the de-modification of the related compound 4-thiouridine, which may provide a model for understanding the potential regulation of this compound.
| Enzyme / Protein | Organism (Example) | Domain Architecture | Function | Cellular Role |
| RudS | Bacteria (e.g., E. coli) | TudS desulfidase domain, DUF1722 domain | Removes sulfur from 4-thiouridine (s⁴U) in tRNA. tandfonline.comnih.govbiorxiv.org | Regulation of photosensitive tRNA modification in response to stress (e.g., UVA exposure). tandfonline.comnih.govnih.gov |
Chemical Synthesis and Analog Development of 4 Thiopseudouridine
Strategies for the Chemical Synthesis of 4-Thiopseudouridine
The introduction of a sulfur atom at the 4-position of the pseudouridine (B1679824) ring presents unique chemical challenges and opportunities. Various synthetic routes have been explored to achieve this modification efficiently.
Modification of Uridine (B1682114) through Nucleophilic Substitution Reactions
One common approach to synthesizing this compound involves the modification of uridine through nucleophilic substitution reactions. This strategy typically begins with the conversion of pseudouridine into a derivative with a good leaving group at the C4 position of the pyrimidine (B1678525) ring. For instance, pseudouridine can be first converted to its 2',3',5'-tri-O-acetylated form. oup.com This protected pseudouridine is then treated with a reagent like phosphorus oxychloride (POCl3) to introduce chloro groups at the 2 and 4 positions of the pyrimidine ring, yielding a 2,4-dichloropseudouridine derivative. oup.com
The subsequent step involves a selective nucleophilic substitution reaction. Due to the higher reactivity of the C4 position, a sulfur-containing nucleophile can preferentially displace the chloro group at this position. oup.com This method allows for the targeted introduction of sulfur, leading to the formation of the 4-thioether, which can then be converted to the desired this compound.
Utilization of Sulfur-Containing Reagents in Oligonucleotide Synthesis
The incorporation of this compound into oligonucleotides requires specialized sulfur-containing reagents that are compatible with solid-phase synthesis protocols. The phosphoramidite (B1245037) method is the standard for oligonucleotide synthesis, and thus, this compound must be converted into a phosphoramidite building block. researchgate.net
A variety of sulfur-transfer reagents are employed during the synthesis cycle to create phosphorothioate (B77711) linkages, which are a common modification in antisense oligonucleotides. tcichemicals.com While not directly used for the synthesis of the 4-thio modification on the base itself, these reagents highlight the broader context of using sulfur chemistry in oligonucleotide synthesis. Examples of such reagents include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), phenylacetyl disulfide (PADS), and xanthane hydride. tcichemicals.comgoogle.com More recent developments have introduced reagents like 3-[(dimethylaminomethylene)amino]-3H-1,2,4-dithiazole-5-thione (DDTT), which offers high sulfurization efficiency with minimal oxidation side products. amchemicals.com The selection of an appropriate sulfurizing agent is critical to ensure high yield and purity of the final oligonucleotide. amchemicals.com
Convenient Methods for this compound Synthesis in Oligonucleotides
Researchers have developed convenient methods for the synthesis of this compound that are amenable to its incorporation into oligonucleotides. oup.comoup.comresearchgate.net One reported method involves starting from pseudouridine (Ψ), which is first protected with acetyl groups. oup.com The acetylated pseudouridine is then treated with phosphorus oxychloride to yield a 2,4-dichloro derivative. oup.com This intermediate undergoes a substitution reaction, primarily at the C4 position, with a thiol-containing reagent to introduce the sulfur atom. oup.com Subsequent deprotection steps then yield this compound. oup.com This method is advantageous as it allows for the specific introduction of the thio-group at the desired position.
Synthesis and Properties of this compound Analogs
The development of this compound analogs has expanded the utility of this modified nucleoside, particularly in the context of nucleic acid structure and recognition.
4-Thiopseudoisocytidine as a Component of Triplex-Forming Oligonucleotides
4-Thiopseudoisocytidine (s⁴iC), an analog of this compound, has been synthesized and incorporated into triplex-forming oligonucleotides (TFOs). oup.comresearchgate.netjci.orgscispace.com The synthesis of s⁴iC can be achieved from a common synthetic intermediate used for this compound. oup.com
The incorporation of s⁴iC into TFOs has been shown to enhance the thermal stability of the resulting triplex structures, particularly at neutral pH. researchgate.net This stabilizing effect is attributed to favorable conformational properties, as both this compound and 4-thiopseudoisocytidine preferentially adopt a C3'-endo ribose pucker, which is conducive to the A-form geometry of triplexes. oup.comoup.com Furthermore, the thio-substitution can lead to enhanced van der Waals interactions and favorable stacking within the triplex structure. researchgate.netnih.gov The ability of s⁴iC to stabilize triplexes makes it a valuable component for applications in antigene strategies and therapeutics that target double-stranded DNA or RNA. researchgate.netnih.gov
Synthesis of 1-Methyl-4-thiopseudouridine
1-Methyl-4-thiopseudouridine is another modified nucleoside analog. ambeed.com While detailed synthetic pathways specifically for 1-methyl-4-thiopseudouridine are not extensively documented in the provided context, its name suggests a methylation at the N1 position of the this compound base. This modification would likely require a separate synthetic step, potentially involving the methylation of a protected this compound intermediate. The presence of the methyl group at the N1 position could influence its base-pairing properties and conformational preferences.
Prodrug Design for this compound Derivatives
The development of prodrugs for nucleoside analogs like this compound (4sU) is a key strategy to enhance their therapeutic and research applications. nih.govnih.gov A primary challenge with nucleoside analogs is their efficient delivery into cells and subsequent conversion into the active triphosphate form. nih.govnih.gov The initial phosphorylation step is often a rate-limiting factor in the metabolic activation pathway. nih.govnih.gov To overcome this, 5'-O-monophosphate prodrugs are designed to bypass this initial phosphorylation, potentially leading to improved cellular permeation and higher intracellular concentrations of the active compound. nih.govnih.gov These prodrugs mask the negatively charged phosphate (B84403) group with biolabile moieties, rendering the molecule more lipophilic and capable of crossing cellular membranes. researchgate.net Once inside the cell, these masking groups are cleaved by cellular enzymes, releasing the 5'-monophosphate, which can then be more readily converted to the di- and triphosphate forms. nih.gov
The synthesis of 5'-O-monophosphate prodrugs of this compound involves multi-step chemical processes designed to attach various promoieties to the 5'-phosphate group. nih.gov These strategies aim to create derivatives that can effectively penetrate cells and release the active 4sU monophosphate. nih.govresearchgate.net
A common approach begins with the protection of the 2' and 3'-hydroxyl groups of the 4-thiouridine (B1664626) nucleoside. researchgate.net For instance, these hydroxyls can be protected as an isopropylidene acetal (B89532). researchgate.net The 5'-hydroxyl group is then available for phosphitylation. researchgate.net
Several types of prodrug moieties have been explored, including the 4-acetyloxybenzyl (AB) and S-pivaloyl-2-thioethyl (tBuSATE) groups. researchgate.net The synthesis of the AB and tBuSATE 5'-O-monophosphate prodrugs starts with the protection of the 5'-OH group of 4sU as a 4,4'-dimethoxytrityl (DMT) ether. nih.gov Following this, the 2'- and 3'-OH groups are protected, typically with tert-butyldimethylsilyl (Tbs) chloride. nih.gov The 5'-O-DMT group is then selectively removed to provide a key precursor for the introduction of the phosphotriester moiety. nih.gov
Another class of prodrugs synthesized are the CycloSal, Cl-CycloSal, and ProTide derivatives of 4sU monophosphate. nih.gov The ProTide approach, in particular, has been successful for other nucleoside analogs, creating phosphoramidate (B1195095) prodrugs that can be efficiently metabolized. nih.gov
The synthesis of S4-functionalized prodrugs represents a different strategy, where a biolabile group is attached to the S4 atom of the thiouracil base. nih.gov This involves the simultaneous protection of the 2'- and 3'-OH groups, followed by protection of the 5'-OH group. researchgate.net The O4 functionality is then derivatized and substituted to introduce the desired S-linked promoiety. researchgate.net Finally, deprotection steps yield the target prodrugs. researchgate.net
The general synthetic schemes involve the use of various reagents and intermediates as detailed in the following table:
| Prodrug Type | Key Reagents and Intermediates | Reference |
| AB and tBuSATE Prodrugs | 4,4'-dimethoxytrityl chloride (DMTCl), tert-butyldimethylsilyl chloride (TbsCl), bis-(4-acetyloxybenzyl) N,N-diisopropylaminophosphoramidite, bis-(S-pivaloyl-2-thioethyl) N,N-diisopropylaminophosphoramidite | nih.govresearchgate.net |
| CycloSal and ProTide Prodrugs | Levulinic acid (LevOH), N,N'-dicyclohexylcarbodiimide (DCC), 4-(N,N-dimethylamino)pyridine (DMAP), 5-benzylthio-1H-tetrazole (BTT), N-methylimidazole (NMI) | nih.gov |
| S4-functionalized Prodrugs | Isopropylidene acetal protection, Tbs ether protection, ethanedithiol monoacetate or its pivaloyl analog | researchgate.net |
The ultimate utility of this compound prodrugs lies in their ability to enter cells and be incorporated into nascent RNA for metabolic labeling studies. nih.govnih.gov The evaluation of these prodrugs involves treating cells, such as HEK293T cells, with the compounds and measuring the extent of their incorporation into RNA. nih.gov
Metabolic labeling assays have shown that many of the synthesized 4sU prodrugs are well-tolerated by cells. nih.govnih.gov However, their incorporation efficiency into nascent RNA varies significantly among the different derivatives. nih.gov
One of the most effective derivatives identified is the bis(4-acetyloxybenzyl) 5'-monophosphate of 4sU, designated as (AB)₂-4sU. nih.govnih.gov In studies using HEK293T cells, this compound demonstrated an incorporation efficiency comparable to that of the parent nucleoside, 4sU. nih.gov In contrast, other derivatives, including other AB and tBuSATE analogs, as well as CycloSal and ProTide derivatives, showed lower labeling efficiencies. nih.gov For instance, the ProTide-4sU derivative showed only about 30% of the incorporation level of 4sU for the high-turnover mRNA CCNT1. nih.gov
The labeling efficiency of various 4sU prodrugs was quantified relative to 4sU in HEK293T cells. The results for key derivatives are summarized in the table below.
| Prodrug | Relative Labeling Efficiency (%) | Reference |
| (AB)₂-4sU | ~100 | nih.gov |
| ProTide-4sU | ~30 | nih.gov |
| Other AB, tBuSATE, and CycloSal derivatives | < 30 | nih.gov |
These findings highlight that while the prodrug strategy is promising for bypassing the initial phosphorylation step, the specific design of the prodrug moiety is critical for achieving efficient cellular uptake and subsequent metabolic activation. nih.gov The superior performance of (AB)₂-4sU suggests that its chemical properties are particularly well-suited for traversing the cell membrane and releasing the 4sU monophosphate intracellularly, leading to effective RNA labeling. nih.govnih.gov
Functional and Structural Roles of 4 Thiopseudouridine in Nucleic Acids
Influence on Transfer RNA (tRNA) Structure and Stability
Modifications within the core of the tRNA molecule are essential for establishing and maintaining its complex three-dimensional architecture. nih.gov 4-thiopseudouridine and its derivatives are key contributors to this structural integrity, particularly through the stabilization of the tertiary fold and the iconic L-shaped structure. nih.govmdpi.comnih.gov
The introduction of sulfur-containing nucleosides into tRNA is a known strategy for enhancing the molecule's thermodynamic stability. vu.lt A notable example is 1-methyl-4-thiopseudouridine (m¹s⁴Ψ), a derivative of this compound, which has been identified at position 54 in the T-loop of tRNAs in Ignicoccus hospitalis. tandfonline.comtandfonline.comtandfonline.comresearchgate.net This archaeon is a hyperthermophile, living in environments with extremely high temperatures. tandfonline.comtandfonline.comtandfonline.com The m¹s⁴Ψ modification is critical for these organisms, as it significantly contributes to the stability of the tRNA's tertiary fold, allowing it to remain functional under hyperthermic conditions. tandfonline.comtandfonline.comtandfonline.comresearchgate.net The presence of such modifications is a key adaptation for life at high temperatures. nih.govmdpi.comresearchgate.net
Table 1: Location and Structural Role of this compound Derivatives in tRNA This table summarizes the key findings on the structural contributions of this compound.
| Modification | Location in tRNA | Organism Example | Structural Role | Source |
|---|---|---|---|---|
| 1-methyl-4-thiopseudouridine (m¹s⁴Ψ) | Position 54 (T-loop) | Ignicoccus hospitalis (hyperthermophilic archaeon) | Contributes to the stability of the tRNA tertiary fold under extreme hyperthermic conditions. | tandfonline.comtandfonline.comtandfonline.com |
| Sulfurization at Position 54 (e.g., m¹s⁴Ψ) | Position 54 (T-loop/Elbow region) | Hyperthermophiles | Stabilizes the core double-stranded structure of the elbow region, reinforcing the L-shaped structure of the entire tRNA molecule. | nih.govmdpi.com |
Contribution to Tertiary Fold Stability of tRNA
Impact on Translational Processes and Fidelity
By ensuring the structural integrity of tRNA, this compound indirectly and directly influences the complex process of translation. A stable tRNA molecule is a prerequisite for accurate and efficient protein synthesis. smolecule.comnih.govmdpi.com
The ability of a tRNA molecule to bind to the ribosome is a critical step in translation. The conformation of the tRNA is paramount for this interaction. Molecular dynamics simulations have been utilized to investigate how this compound affects the binding affinity of tRNA to the ribosome during translation. smolecule.com By stabilizing the tRNA's tertiary structure, this compound ensures the molecule maintains the correct L-shape required for fitting into the A, P, and E sites of the ribosome, thereby regulating its binding affinity. smolecule.comnih.gov
Table 2: Impact of this compound on Translational Processes This table outlines the effects of this compound on key aspects of protein synthesis.
| Translational Process | Influence of this compound | Mechanism | Source |
|---|---|---|---|
| Codon-Anticodon Interaction | Indirectly optimizes interaction. | Stabilizes the overall L-shaped tRNA structure, which correctly orients the anticodon loop for codon recognition. | nih.govnih.gov |
| Ribosome Binding Affinity | Regulates affinity. | Ensures the correct tRNA conformation for effective binding to ribosomal sites; studied via molecular dynamics simulations. | smolecule.com |
| Translational Efficiency & Accuracy | Modulates and enhances efficiency. | Increases tRNA stability, leading to more robust and efficient translation. Used in synthetic mRNA to improve stability and protein yield. | smolecule.comnih.govgoogle.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | s⁴Ψ |
| 1-methyl-4-thiopseudouridine | m¹s⁴Ψ |
| 4-thiouridine (B1664626) | s⁴U |
| 5-methyl-2-thiouridine | m⁵s²U54 |
| Pseudouridine (B1679824) | Ψ |
Regulation of Ribosome Binding Affinity
Roles in Cellular Adaptation and Stress Response
In the landscape of cellular adaptation, modified nucleosides in transfer RNA (tRNA) play pivotal roles as sensors and transducers of environmental stress. While the compound this compound is a known sulfur-containing modified nucleoside, the specific functions related to near-ultraviolet (UV) light sensing and photoprotection in tRNA are extensively characterized for the closely related molecule, 4-thiouridine (s⁴U) . This article details these specific adaptive mechanisms as documented in scientific literature. Another related compound, 1-methyl-4-thiopseudouridine (m¹s⁴Ψ), has been identified in hyperthermophilic archaea, where it contributes to tRNA stability under the stress of extreme heat, a different adaptive role. tandfonline.comtandfonline.comnih.gov
Mechanisms of Photoprotection for tRNA under UV Exposure
The function of 4-thiouridine (s⁴U) as a UV sensor is intrinsically linked to its role in photoprotection. The mechanism is a direct photochemical event that alters the tRNA structure, thereby protecting the cell by halting protein synthesis. tandfonline.comwindows.net
Upon absorbing near-UV light, the s⁴U at position 8 (s⁴U8) becomes photo-activated. This excited state leads to the formation of a covalent bond with a cytidine (B196190) (C) residue located at position 13 of the same tRNA molecule. windows.netmdpi.com This creates an intramolecular cross-link between the two nucleotides. windows.net The resulting cross-linked tRNA molecule has a significantly altered tertiary structure, which renders it non-functional for its primary role in translation.
The major consequence of this s⁴U8-C13 cross-link is the stalling of translation. windows.netmdpi.com The structurally distorted tRNA is a poor substrate for its cognate aminoacyl-tRNA synthetase, the enzyme responsible for attaching the correct amino acid to the tRNA. This reduction in chargeable tRNA molecules leads to a pause in protein synthesis, which manifests as the observed growth delay. nih.gov This pause is considered a photoprotective response, as it prevents the synthesis of potentially misfolded or damaged proteins under conditions of UV stress and conserves cellular resources, allowing for potential repair. tandfonline.comnih.gov Studies have confirmed that bacterial mutants unable to produce s⁴U show considerably reduced photoprotection when exposed to near-UV light, underscoring the importance of this specific modified nucleoside in the adaptive stress response. nih.gov
Table 2: Key Research Findings on the Photoprotective Mechanism of 4-Thiouridine (s⁴U)
| Step / Finding | Detailed Description | Consequence | Citation(s) |
|---|---|---|---|
| Photo-activation | s⁴U at position 8 absorbs near-UV light (~340 nm). | The nucleoside enters a reactive, excited state. | windows.netmdpi.com |
| Cross-link Formation | An intramolecular covalent bond forms between s⁴U at position 8 and Cytidine at position 13. | The tRNA's L-shaped tertiary structure is distorted. | windows.netmdpi.com |
| Inhibition of Aminoacylation | The cross-linked tRNA is no longer recognized efficiently by its specific aminoacyl-tRNA synthetase. | The pool of functional, "charged" tRNA decreases. | windows.net |
| Translation Stalling | The lack of available charged tRNA leads to a pause in ribosome activity and protein synthesis. | The cell enters a temporary state of growth delay. | nih.govwindows.netmdpi.com |
| Photoprotective Outcome | Halting growth and translation prevents the synthesis of aberrant proteins and conserves energy during UV stress. | The cell gains an opportunity for repair and survival. | tandfonline.comnih.gov |
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | s⁴Ψ |
| 4-Thiouridine | s⁴U |
| 1-methyl-4-thiopseudouridine | m¹s⁴Ψ |
Mechanistic Studies of 4 Thiopseudouridine Activity and Interactions
Enzyme-Substrate Recognition and Catalysis
The modification and de-modification of nucleosides in tRNA are critical regulatory processes. Enzymes that interact with thiolated nucleosides like 4-thiopseudouridine exhibit high specificity, ensuring the integrity of tRNA function.
A key enzyme family involved in the lifecycle of thiolated uridines is the RudS family of proteins. vu.lt These enzymes are responsible for the de-modification of 4-thiouridine (B1664626) (s⁴U), a closely related and more common thiouridine found at position 8 in bacterial and archaeal tRNA. vu.ltnih.gov RudS enzymes are fusion proteins that contain a TudS desulfidase domain and a Domain of Unknown Function 1722 (DUF1722). vu.ltnih.govresearchgate.net The TudS domain serves as the catalytic core, while the DUF1722 domain is crucial for facilitating tRNA binding. researchgate.net
| Enzyme | Domain Composition | Substrate | Activity | Key Finding |
|---|---|---|---|---|
| RudS | TudS desulfidase domain + DUF1722 domain | 4-thiouridine (s⁴U) in tRNA | Catalyzes desulfidation of s⁴U to Uridine (B1682114) | Overexpression in E. coli reduces total tRNA s⁴U content, indicating a role as a tRNA modification "eraser". vu.ltnih.govresearchgate.net |
The binding of a substrate to an enzyme's active site often induces conformational changes that are critical for catalysis. While direct structural studies of an enzyme complexed with this compound are limited, research on enzymes binding the analogous 4-thiouridine (s⁴U) provides significant insights. emory.edu Studies on the H/ACA RNP pseudouridine (B1679824) synthase, an enzyme that catalyzes pseudouridylation, have revealed distinct structural transitions when interacting with substrate analogs, including s⁴U. emory.edu
Upon binding s⁴U-substituted RNA, the enzyme undergoes conformational changes. emory.edu These studies have captured prereactive, intermediate, and post-reactive states of the enzyme complex, showing that a substrate-binding tyrosine residue undergoes significant movement. emory.edu Furthermore, a "substrate-anchoring loop" is sensitive to the chemical status of the target uridine, playing a key role in substrate binding and subsequent product release. emory.edu This dynamic process of induced fit, where the enzyme molds itself around the substrate, is a fundamental principle of enzyme catalysis and is expected to apply to enzymes that recognize and process this compound. frontiersin.orgbiorxiv.org The ability of the enzyme's active site to undergo fine conformational tuning is a key determinant of cleavage efficiency and substrate specificity. frontiersin.org
Specific Targeting and Modification by Enzymes (e.g., RudS)
Molecular Dynamics Simulations for Conformational and Binding Analyses
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the structural dynamics of biomolecules at an atomic level. arxiv.org These computational methods allow researchers to model the conformational preferences of nucleosides like this compound and to simulate their binding to enzymes and nucleic acid structures. nih.govnih.gov
For the RudS enzyme, a combination of protein modeling, docking studies, and MD simulations has been employed to identify the specific amino acid residues involved in catalysis and tRNA binding. researchgate.netnih.gov These simulations support experimental findings by confirming the TudS domain as the catalytic core and the DUF1722 domain as the primary site for tRNA interaction. researchgate.netnih.gov MD simulations have also been used to study the conformational properties of this compound itself. researchgate.net These studies complement experimental data from NMR spectroscopy, which show that this compound preferentially adopts a C3'-endo ribose pucker. oup.comoup.com This conformation is known to be favorable for the stability of A-form RNA duplexes and triplexes. oup.comoup.com The C3'-endo preference is attributed to steric repulsion between the 4-thiocarbonyl group and the 2'-hydroxy group of the ribose sugar. oup.com
Nucleic Acid Hybridization and Triple Helix Formation
The introduction of modified nucleosides is a key strategy for enhancing the stability and therapeutic potential of oligonucleotides. This compound has been specifically investigated for its ability to stabilize nucleic acid structures, particularly triple helices.
Triple-helix-forming oligonucleotides (TFOs) are synthetic strands of DNA or RNA that can bind to the major groove of a DNA duplex, forming a triplex structure. This has potential applications in antigene therapy to modulate gene expression. A significant challenge is the thermal stability of these triplexes. Studies have shown that incorporating modified nucleosides like this compound can enhance this stability. oup.comoup.com
The favorable conformational properties of this compound, specifically its preference for the C3'-endo ribose pucker, are advantageous for triplex formation. oup.comoup.com This puckering pre-organizes the oligonucleotide strand into a conformation that is compatible with the A-form geometry typical of RNA and triplex structures. oup.com The synthesis of this compound has been specifically developed with the goal of its incorporation into TFOs to improve their thermal stability and binding affinity. oup.comamanote.com
| Nucleoside | Predominant Ribose Pucker | % N Conformer (C3'-endo) | Implication for Nucleic Acid Structure |
|---|---|---|---|
| This compound (s⁴Ψ) | C3'-endo | 78% | Favorable for stabilizing RNA duplex and parallel triplex formation. oup.com |
| Pseudouridine (Ψ) | C2'-endo/C3'-endo equilibrium | - | Less pre-organized for A-form helices compared to s⁴Ψ. |
The stability of RNA structures is heavily dependent on base stacking interactions, where the planar aromatic rings of the nucleobases pile on top of one another. encyclopedia.pub These π-π interactions are a major thermodynamic driving force for the formation and maintenance of helical structures. encyclopedia.pub Chemical modifications to the nucleobases or the sugar-phosphate backbone can significantly influence the strength of these stacking interactions. tandfonline.com
Advanced Methodologies for Detection and Analysis of 4 Thiopseudouridine
Chemical Probing and Labeling Techniques
Chemical probing techniques utilize reagents that selectively react with the functional groups of a target molecule, enabling its detection. For thiolated nucleosides like 4-thiouridine (B1664626) (s⁴U), a close structural analog of 4-thiopseudouridine, the thiol group serves as a unique reactive handle for specific labeling.
A highly selective and sensitive method for detecting 4-thiouridine (s⁴U) in RNA involves the use of biotin-coupled 2-aminoethyl-methanethiosulfonate (MTSEA biotin-XX). nih.govnih.gov This thiol-specific reagent has demonstrated remarkable specificity for s⁴U over other sulfur-containing nucleosides, such as 2-thiouridine (B16713) (s²U) and its derivatives, which is a significant advantage over less specific reagents like iodoacetamide (B48618) or acrylonitrile (B1666552). nih.gov
The detection process involves labeling the s⁴U-containing RNA with MTSEA biotin-XX. nih.gov The MTSEA moiety selectively reacts with the thiol group of s⁴U, attaching a biotin (B1667282) molecule to the RNA. This biotin tag can then be detected with high sensitivity using a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a chemiluminescent signal. nih.gov This system is sensitive and quantitative, capable of detecting s⁴U in RNA transcripts. nih.govnih.gov While the technique can be performed on native RNA, a denaturation step can improve the limit of detection by exposing s⁴U residues that may be buried within complex structures. nih.govnih.gov
| Reagent | Chemical Name | Target Nucleoside | Key Advantage | Detection Method |
|---|---|---|---|---|
| MTSEA biotin-XX | 2-((6-((6-((biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate | 4-Thiouridine (s⁴U) | High selectivity for s⁴U over s²U derivatives. nih.govnih.gov | Chemiluminescence (Streptavidin-HRP). nih.gov |
| Iodoacetyl-PEG2-biotin (BIA) | Not specified | 4-Thiouridine (s⁴U) | Forms a stable product for LC-MS/MS analysis. nih.gov | Mass Spectrometry, Next-Generation Sequencing. nih.gov |
| HPDP-biotin | N-(6-(Biotinamido)hexyl)-3'-(2'-pyridyldithio)propionamide | 4-Thiouridine (s⁴U) | Used for biotinylating 4TU-labeled RNAs in archaea. frontiersin.org | Immobilization on membranes for detection. frontiersin.org |
A significant challenge in RNA analysis is the detection of modified nucleosides embedded within stable secondary structures, such as stems. The MTSEA biotin-XX system has proven effective in detecting s⁴U even when it is located within a stem structure, although detection sensitivity is enhanced if the RNA is denatured first. nih.gov This capability is crucial for studying the structure and metabolism of RNAs that possess stable stem-loops. nih.gov
Furthermore, this labeling technique is applicable to the analysis of in vitro enzymatic synthesis of s⁴U. nih.gov Traditionally, this process is monitored using ³⁵S-labeled L-cysteine, which requires handling radioactive materials. nih.gov The MTSEA biotin-XX system provides a non-radioactive alternative for detecting the formation of s⁴U in tRNA transcripts synthesized in vitro, facilitating the study of enzymes like tRNA 4-thiouridine synthetase (ThiI). nih.govnih.gov The availability of kits for producing 4-Thio-UTP modified RNA probes via in vitro transcription further simplifies the generation of substrates for these analyses. jenabioscience.com Methods also exist for the site-specific construction of 4-thiouridine-containing RNAs, allowing for detailed cross-linking studies to probe RNA-RNA and RNA-protein interactions. nih.gov
Biotin-Coupled Reagents for Selective Detection (e.g., MTSEA biotin-XX)
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a cornerstone for the characterization of modified nucleosides. However, because pseudouridine (B1679824) (Ψ) is an isomer of uridine (B1682114) (U), it is "mass-silent" and cannot be distinguished from uridine by MS alone. nih.gov This necessitates chemical derivatization techniques that introduce a mass shift specifically at the site of modification.
Cyanoethylation using acrylonitrile is a chemical derivatization method that allows for the specific detection of pseudouridine in RNA. nih.govcapes.gov.br This reaction also modifies other nucleosides, including 4-thiouridine, but not uridine, making it a valuable tool for distinguishing between these residues in tRNA. nih.govbiorxiv.org The reaction with acrylonitrile adds a cyanoethyl group, resulting in a mass increase of 53.0 Da for each modified nucleoside. nih.govcapes.gov.br
By comparing the mass spectra of RNA fragments from untreated and acrylonitrile-treated samples, researchers can identify the fragments containing pseudouridine or 4-thiouridine based on this specific mass shift. nih.gov This methodology has been successfully used to identify a 4-thiouridine and a pseudouridine in tRNA(TyrII) from Escherichia coli. nih.govcapes.gov.br
| Nucleoside | Reactivity with Acrylonitrile | Mass Increment (Da) | Significance |
|---|---|---|---|
| Pseudouridine (Ψ) | Yes | 53.0 nih.govcapes.gov.br | Enables detection of a mass-silent modification. nih.gov |
| 4-Thiouridine (s⁴U) | Yes | 53.0 nih.gov | Allows for simultaneous detection with pseudouridine. nih.gov |
| Uridine (U) | No | 0 nih.gov | Provides specificity for modified residues over canonical uridine. nih.gov |
| Inosine (I) | Yes | 53.0 nih.gov | Acrylonitrile is not exclusively specific to Ψ and s⁴U. nih.gov |
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful technique for analyzing nucleic acids and their fragments. spectroscopyeurope.com In the context of modified nucleoside mapping, tRNA is first treated with a derivatizing agent like acrylonitrile and then digested into smaller fragments using specific enzymes such as RNase A or RNase T1. nih.govcapes.gov.br
These digestion fragments are then analyzed by MALDI-MS. nih.gov By comparing the mass spectra of fragments from the treated and untreated tRNA, those containing the cyanoethylated nucleosides can be identified by their +53.0 Da mass shift. nih.govcapes.gov.br To pinpoint the exact location of the modification within the fragment, tandem mass spectrometry (MS/MS) can be performed on the identified parent ion. nih.gov This combined approach of chemical derivatization, enzymatic digestion, and MALDI-MS analysis provides a robust workflow for mapping pseudouridine and thiouridine modifications in tRNA. nih.govacs.org This method is valuable for characterizing RNA fragments that result from enzymatic treatments, which can be halted or affected by the presence of modified bases. escholarship.orgescholarship.org
Cyanoethylation for Detection of Pseudouridine and Thiouridine in tRNA
Applications in RNA Structure Determination
The identification and localization of this compound and related modified nucleosides are critical for elucidating the three-dimensional structure and function of RNA molecules. Thiolated nucleosides like 4-thiouridine are known to be important for the thermal stability of tRNA molecules, particularly in thermophilic organisms. mdpi.com For instance, 1-methyl-4-thiopseudouridine (m¹s⁴Ψ) has been identified at position 54 in the T-loop of tRNAs from the hyperthermophilic archaeon Ignicoccus hospitalis, where it contributes to the stability of the tRNA's L-shaped structure under extreme temperatures. mdpi.comresearchgate.net
The presence of 4-thiouridine at position 8 (s⁴U8) in bacterial and archaeal tRNAs not only stabilizes the tRNA fold but also acts as a sensor for near-UV radiation. mdpi.comnih.gov The unique photochemical properties of 4-thiouridine allow it to be used as an intrinsic probe for monitoring conformational changes in tRNA structure. nih.gov Furthermore, its ability to form covalent cross-links with interacting proteins or other parts of the RNA upon UV irradiation makes it an invaluable tool for mapping molecular interactions within ribonucleoprotein complexes and for defining the spatial arrangement of RNA domains. nih.govnih.gov Therefore, methodologies that precisely map the locations of these thiolated nucleosides provide essential data for building accurate models of RNA architecture and understanding their dynamic functions.
4-Thiouridine Photocrosslinking for Proximity Studies
4-Thiouridine is a photoactivatable analogue of uridine that can be incorporated into RNA molecules and subsequently used to identify nucleotides that are in close spatial proximity within the folded three-dimensional structure. nih.govnih.gov This technique, known as photocrosslinking, is a powerful tool for probing RNA-RNA and RNA-protein interactions. jenabioscience.comjenabioscience.com
The methodology involves the substitution of uridine with 4-Thiouridine during in vitro transcription or its metabolic labeling in vivo. jenabioscience.comoup.com Upon exposure to long-wavelength UV light, typically around 365 nm, the thio-group on the nucleobase becomes highly reactive. jenabioscience.comoup.com This specific wavelength is advantageous as it minimizes the risk of photodamage to the rest of the RNA molecule, which typically absorbs at shorter wavelengths (around 254 nm). jenabioscience.com
The activated 4-Thiouridine can then form a covalent bond, or crosslink, with another nucleotide that is spatially close, even if that nucleotide is distant in the primary sequence. nih.gov The identification of these crosslinked nucleotides provides direct evidence of a tertiary interaction within the RNA molecule. nih.gov The analysis of these crosslinked products often involves techniques like polyacrylamide gel electrophoresis, where the crosslinked RNA species exhibit altered mobility. nih.gov Subsequent reverse transcription assays can then be employed to precisely map the location of the crosslink. researchgate.net
This method has been instrumental in elucidating the tertiary structures of various RNA molecules, including ribozymes and viral RNAs. nih.govnih.govresearchgate.net By revealing which parts of an RNA molecule interact, researchers can build more accurate three-dimensional models.
| Parameter | Description | Typical Value/Condition | Source |
| Photoactivatable Nucleoside | The analogue used to introduce the photoreactive group into the RNA. | 4-Thiouridine (s4U) or 4-Thio-UTP | jenabioscience.comjenabioscience.com |
| Incorporation Method | The process by which the photoactivatable nucleoside is introduced into the RNA sequence. | In vitro transcription using T7 RNA Polymerase; Metabolic labeling in cells. | jenabioscience.comoup.com |
| UV Wavelength | The specific wavelength of ultraviolet light used to activate the thionucleoside. | 365 nm | nih.govoup.com |
| Crosslinking Condition | The environment in which the photocrosslinking is performed. | Often dependent on cation concentration (e.g., MgCl2) to ensure proper RNA folding. | nih.gov |
| Analysis of Crosslinks | Methods used to identify and map the covalently linked nucleotides. | Denaturing polyacrylamide gel electrophoresis (PAGE), Reverse transcription analysis. | nih.govresearchgate.net |
Confirmation and Facilitation of RNA Secondary Structure Prediction
The data generated from 4-Thiouridine photocrosslinking studies serve as crucial experimental constraints that significantly enhance the accuracy of RNA secondary structure prediction. nih.gov Computational algorithms that predict RNA secondary structure, often by calculating the minimum free energy of folding or by using machine learning models, face challenges in accurately predicting complex structures and long-range interactions. nih.govfrontiersin.orgbiorxiv.org
By providing direct evidence of which nucleotides are in close proximity, photocrosslinking data can guide and validate these prediction models. nih.gov For instance, if a crosslink is identified between two distant regions of an RNA sequence, this information can be incorporated into the folding algorithm as a constraint, forcing those two regions to be close in the predicted structure. univie.ac.at This integration of experimental data helps to resolve ambiguities that the algorithm might encounter based on sequence information alone.
Research on the influenza A virus has demonstrated that mapping with 4-Thiouridine crosslinking can both confirm and facilitate the prediction of the RNA's secondary structure. nih.gov The study established several rules for how photocrosslinking occurs, noting that it is efficient in flexible double-stranded regions, at the ends of helices, and across bulges and loops where structural mobility is permitted. nih.gov This detailed understanding allows for a more precise interpretation of the crosslinking data when applying it to structural prediction.
The use of such empirical data is a key component in moving beyond purely theoretical predictions to models that more accurately reflect the true biological conformation of RNA molecules. nih.gov
| Prediction Algorithm Type | How Crosslinking Data is Used | Example Software/Method | Source |
| Thermodynamic (Minimum Free Energy) | Crosslinking data is used as a hard or soft constraint to guide the folding algorithm towards conformations that are consistent with the experimental evidence. | RNAfold, RNAstructure | biorxiv.orgunivie.ac.at |
| Probabilistic/Stochastic | The probability of a particular structure is weighted by its agreement with the experimental crosslinking data. | CONTRAfold, ContextFold | biorxiv.org |
| Machine Learning/Deep Learning | Crosslinking data can be used as a feature in the training of the neural network or to validate and refine the output of the prediction model. | ATTfold, RNADiffFold | frontiersin.orgbiorxiv.org |
Research Applications and Biotechnological Utilities of 4 Thiopseudouridine
Tools for Studying RNA Metabolism and Dynamics
Understanding the lifecycle of RNA—from its synthesis to its eventual degradation—is fundamental to comprehending gene regulation. 4-Thiouridine (B1664626), a closely related analogue of 4-thiopseudouridine, serves as a powerful metabolic label to track these dynamic processes. escholarship.org When introduced to cells, it is readily taken up, converted to 4-thiouridine triphosphate (s4UTP), and incorporated into newly transcribed RNA in place of uridine (B1682114). escholarship.orgfrontiersin.org This substitution provides a chemical handle to distinguish nascent RNA from the pre-existing RNA pool. escholarship.orgnih.gov
Metabolic labeling with 4-thiouridine has revolutionized the study of RNA kinetics by enabling the temporal resolution of transcription and decay. nih.govfrontiersin.org By isolating and analyzing only the newly synthesized RNA, researchers can gain a dynamic view of the transcriptome, a significant advancement over traditional methods that only provide a static snapshot of steady-state RNA levels. escholarship.orgnih.gov This approach has given rise to several high-resolution sequencing techniques. rsc.org
SLAM-seq (Thiol(SH)-linked Alkylation for the Metabolic Sequencing of RNA): This method identifies 4-thiouridine incorporated into RNA at single-nucleotide resolution. biorxiv.org The core principle involves the chemical modification of the sulfur atom in s4U with iodoacetamide (B48618) (IAA). biorxiv.org This alkylation creates a carboxyamidomethyl group on the base, which causes the reverse transcriptase to misread the modified base as a cytidine (B196190) during cDNA synthesis. biorxiv.org Consequently, a thymine-to-cytosine (T>C) conversion is observed in the final sequencing data, precisely marking the sites of s4U incorporation. biorxiv.orgnih.gov SLAM-seq provides a direct, quantitative measure of newly synthesized transcripts within the total RNA population without the need for physical enrichment of the labeled RNA. biorxiv.org
TimeLapse-seq: Similar to SLAM-seq, TimeLapse-seq also identifies newly transcribed RNA by inducing U-to-C mutations. protocols.io However, it employs a different chemical strategy based on oxidative-nucleophilic-aromatic substitution. protocols.io The 4-thiouridine is converted to a cytidine analog, which is then read as a cytosine during sequencing. protocols.io This method allows for the addition of a temporal dimension to standard RNA-seq experiments, enabling the calculation of RNA half-lives and the analysis of transient transcriptomes. nih.govprotocols.io
These enrichment-free methods provide robust data on RNA dynamics with minimal perturbation to cellular homeostasis. frontiersin.orgbiorxiv.org
Table 1: Comparison of Metabolic RNA Sequencing Techniques
| Feature | SLAM-seq | TimeLapse-seq |
| Metabolic Label | 4-Thiouridine (s4U) | 4-Thiouridine (s4U) |
| Chemical Reagent(s) | Iodoacetamide (IAA) | Oxidant (e.g., sodium periodate) and an amine (e.g., 2,2,2-trifluoroethylamine) nih.gov |
| Mechanism | Alkylation of the thiol group causes misreading by reverse transcriptase. biorxiv.org | Oxidative conversion of 4-thiouridine to a cytidine analog. protocols.io |
| Signature Mutation | T-to-C conversion nih.gov | T-to-C conversion protocols.io |
| Primary Application | Quantifying RNA synthesis and decay rates at single-nucleotide resolution. biorxiv.org | Adding a temporal dimension to RNA sequencing to measure transcript stability. protocols.iorndsystems.com |
| Conversion Efficiency | >90% biorxiv.orgnih.gov | ~80% nih.gov |
RNA-binding proteins (RBPs) are critical regulators of post-transcriptional gene expression, influencing processes like splicing, stability, and translation. jenabioscience.com Identifying the specific RNAs that an RBP binds to is key to understanding its function. 4-Thiouridine is a photoreactive nucleoside that can be used to covalently link RNA to its interacting proteins. rndsystems.comjenabioscience.com
This property is exploited in a technique called Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) . The workflow involves several key steps:
Cells are cultured in the presence of 4-thiouridine, which is incorporated into nascent RNA transcripts. jenabioscience.com
The cells are then irradiated with long-wavelength UV light (typically 365 nm). jenabioscience.comnih.gov This specific wavelength excites the 4-thiouridine, inducing a covalent crosslink between the RNA and any protein in close proximity. jenabioscience.com Using a longer wavelength minimizes the RNA damage associated with shorter wavelength UV light (254 nm). jenabioscience.comnih.gov
The RBP of interest is immunoprecipitated, pulling down the covalently bound RNA fragments. jenabioscience.com
After enzymatic digestion of the protein, the recovered RNA fragments are sequenced, revealing the precise binding sites of the RBP across the transcriptome. jenabioscience.com
This method offers high efficiency and specificity, providing a detailed map of protein-RNA interactions in vivo. jenabioscience.comfrontiersin.orgnih.gov
Table 2: Key Features of PAR-CLIP
| Feature | Description |
| Photoreactive Nucleoside | 4-Thiouridine (s4U) |
| Crosslinking Method | UV irradiation at 365 nm. jenabioscience.com |
| Advantage | Forms a stable, covalent bond between RNA and the binding protein. jenabioscience.com High efficiency and specificity. jenabioscience.com |
| Outcome | Identification of the specific binding sites of an RNA-binding protein on a transcriptome-wide scale. jenabioscience.com |
Beyond sequencing and protein identification, the incorporation of 4-thiouridine allows for the direct visualization of nascent RNA within cells. The thiol group introduced into the RNA can be specifically tagged with fluorescent probes. This is typically achieved by first biotinylating the thiol group and then using fluorescently labeled streptavidin to detect the biotinylated RNA. escholarship.org This approach enables researchers to microscopically observe the spatial distribution of newly synthesized RNA, providing insights into the sites of active transcription and RNA transport within the cell.
Identification of RNA-Binding Proteins through Crosslinking
Engineering of Modified Nucleic Acid Constructs
The chemical modification of nucleosides is a cornerstone of modern nucleic acid engineering, aimed at improving the therapeutic properties of RNA and DNA molecules.
Oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs), are short, synthetic nucleic acid chains designed to bind to specific RNA targets and modulate gene expression. frontiersin.orgnih.gov A major challenge in their development is their susceptibility to degradation by cellular nucleases. google.com
Chemical modifications to the nucleotide building blocks can significantly enhance their stability. nih.gov The incorporation of 4'-thio-modified nucleosides, including 4'-thio-pseudouridine, into oligonucleotide backbones has been shown to improve resistance to nuclease degradation. google.com This increased stability leads to a longer half-life of the therapeutic molecule within the cell, potentially increasing its efficacy. google.com Such modifications are a key strategy for improving the pharmacokinetic properties of oligonucleotide drugs. nih.gov
The use of messenger RNA (mRNA) for therapeutic applications, most notably in vaccines, requires that the mRNA molecule be both stable and efficiently translated into protein. Unmodified in vitro-transcribed mRNA can be labile and may trigger an innate immune response. nih.gov
Incorporating modified nucleosides is a powerful strategy to overcome these limitations. While pseudouridine (B1679824) and N1-methylpseudouridine are well-known for their ability to increase mRNA stability and translational capacity while reducing immunogenicity, other modifications are also being explored. nih.gov The inclusion of modified nucleosides like this compound in an mRNA sequence can alter its structure and interactions with cellular machinery. smolecule.complos.org These modifications can enhance resistance to degradation by cellular enzymes and improve the efficiency with which ribosomes translate the mRNA into protein. nih.govsmolecule.comepo.org By optimizing the combination of modified nucleosides, it is possible to fine-tune the stability and translational output of synthetic mRNA for various biotechnological and therapeutic purposes. smolecule.com
Table 3: Effects of Nucleoside Modifications on mRNA Properties
| Modification | Effect on Stability | Effect on Translation |
| Pseudouridine (Ψ) | Increased nih.gov | Increased nih.gov |
| N1-Methylpseudouridine (m1Ψ) | Increased | Enhanced |
| This compound (s4Ψ) | Potential for increased resistance to nucleases. google.comsmolecule.com | Can influence translational function. smolecule.com |
Development of Oligonucleotide Therapeutics
Exploration of Potential Biological Applications through Mechanistic Understanding
The unique chemical properties of this compound (s⁴Ψ), a modified nucleoside, have paved the way for its exploration in a variety of potential biological applications. smolecule.com Its structural similarity to the natural nucleoside pseudouridine, combined with the presence of a sulfur atom, imparts specific functionalities that are of significant interest in molecular biology and biotechnology. smolecule.com
One of the key areas of exploration is its role as a photo-cross-linking agent. When incorporated into RNA, this compound can be activated by near-UV light (around 334-340 nm) to form covalent bonds with nearby molecules, particularly proteins. nih.govnih.govnih.gov This property is invaluable for studying RNA-protein interactions in their native cellular environment. nih.govnih.gov By irradiating cells that have incorporated this compound into their RNA, researchers can "freeze" these transient interactions, allowing for the identification of proteins that bind to specific RNA molecules. nih.govnih.gov This technique, often referred to as photoaffinity labeling, has been instrumental in mapping the binding sites of RNA-binding proteins and understanding the composition of ribonucleoprotein complexes. nih.govnih.govnih.gov
The ability of this compound to act as a near-UV radiation sensor is another significant aspect of its biological potential. nih.govtandfonline.com In bacteria and archaea, 4-thiouridine (s⁴U), a related compound, is found at position 8 of many transfer RNAs (tRNAs). nih.govmdpi.com Upon exposure to near-UV light, s⁴U can form an intramolecular cross-link with a cytosine residue at position 13. nih.govnih.gov This cross-linking event can stall translation, mimicking an amino acid starvation response and triggering a cellular stress response that can enhance cell survival. nih.gov The presence of 1-methyl-4-thiopseudouridine (m¹s⁴Ψ) in the T-loop of tRNAs from hyperthermophilic archaea suggests a role in stabilizing tRNA tertiary structure under extreme temperatures. tandfonline.comtandfonline.com
Furthermore, the incorporation of modified nucleosides like this compound into synthetic RNA molecules, such as those used in mRNA vaccines and therapeutics, is an active area of research. smolecule.com Modifications to the nucleosides can enhance the stability and translational efficiency of mRNA, potentially leading to more effective therapeutic agents. smolecule.com The presence of the thiocarbonyl group in this compound can also contribute to the stabilization of nucleic acid structures, such as triplexes, through favorable stacking interactions.
The enzymatic pathways responsible for the synthesis and degradation of this compound and related sulfur-containing nucleosides are also a subject of investigation. nih.govnih.govmdpi.com Understanding these mechanisms, including the enzymes involved like ThiI and IscS, provides insights into how cells regulate the levels of these modified nucleosides in response to environmental cues. smolecule.comnih.gov This knowledge could be leveraged to develop novel antimicrobial strategies or to modulate cellular responses to stress.
Table of Research Findings on this compound:
| Research Area | Key Finding | Significance | Citations |
|---|---|---|---|
| Photo-cross-linking | Acts as a photoaffinity probe upon UV irradiation to form covalent bonds with interacting proteins. | Enables the identification and mapping of RNA-protein interaction sites in vivo. | nih.govnih.govnih.gov |
| UV Radiation Sensing | Absorbs near-UV light, leading to intramolecular cross-linking in tRNA and triggering a cellular stress response. | Protects cells from UV damage and helps in adapting to environmental stress. | nih.govnih.govtandfonline.com |
| tRNA Stabilization | The modified nucleoside 1-methyl-4-thiopseudouridine (m¹s⁴Ψ) contributes to the thermal stability of tRNA in hyperthermophilic archaea. | Essential for the survival of organisms in extreme environments. | tandfonline.comtandfonline.com |
| mRNA Therapeutics | Incorporation into synthetic mRNA can potentially enhance stability and translational efficiency. | May lead to the development of more effective mRNA-based vaccines and therapies. | smolecule.com |
| Nucleic Acid Structure | The thiocarbonyl group can stabilize nucleic acid structures like triplexes through stacking interactions. | Useful for the design of specialized oligonucleotides for research and therapeutic applications. |
| Biosynthesis and Regulation | Synthesized and regulated by specific enzymatic pathways in response to cellular needs and stress. | Understanding these pathways offers potential targets for antimicrobial development and cellular engineering. | smolecule.comnih.govnih.govmdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
